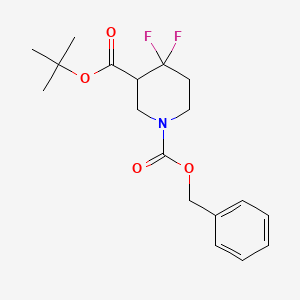
Benzyl3-(tert-butoxycarbonyl)-4,4-difluoropiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl3-(tert-butoxycarbonyl)-4,4-difluoropiperidine-1-carboxylate is a synthetic organic compound that features a piperidine ring substituted with benzyl, tert-butoxycarbonyl, and difluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl3-(tert-butoxycarbonyl)-4,4-difluoropiperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of organic solvents like tetrahydrofuran (THF) and bases such as sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzyl3-(tert-butoxycarbonyl)-4,4-difluoropiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to remove the Boc protecting group, yielding the free amine.
Substitution: The difluoro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like trifluoroacetic acid for deprotection, and bases such as sodium hydroxide for substitution reactions. The reactions are typically carried out in organic solvents like dichloromethane or THF .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while substitution reactions can lead to a variety of difluoro-substituted derivatives .
Scientific Research Applications
Benzyl3-(tert-butoxycarbonyl)-4,4-difluoropiperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Benzyl3-(tert-butoxycarbonyl)-4,4-difluoropiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amine group, which can then participate in further chemical reactions. The difluoro groups contribute to the compound’s stability and reactivity, making it a valuable intermediate in various synthetic processes .
Comparison with Similar Compounds
Similar Compounds
3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid: Similar in structure but with a propanoic acid moiety instead of the piperidine ring.
4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid: Features a butanoic acid moiety, differing in the length of the carbon chain.
3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic acid: Contains a benzoic acid moiety with a hydroxyl group.
Uniqueness
Benzyl3-(tert-butoxycarbonyl)-4,4-difluoropiperidine-1-carboxylate is unique due to the presence of the difluoro groups on the piperidine ring, which impart distinct chemical properties and reactivity compared to similar compounds. This makes it particularly valuable in the synthesis of fluorinated organic molecules and pharmaceuticals .
Properties
Molecular Formula |
C18H23F2NO4 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
1-O-benzyl 3-O-tert-butyl 4,4-difluoropiperidine-1,3-dicarboxylate |
InChI |
InChI=1S/C18H23F2NO4/c1-17(2,3)25-15(22)14-11-21(10-9-18(14,19)20)16(23)24-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3 |
InChI Key |
GCTQTHAWZTYFCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CN(CCC1(F)F)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















